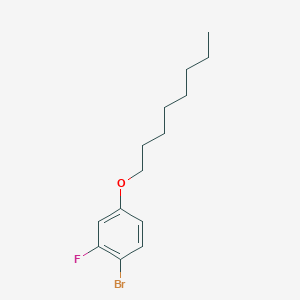
1-Bromo-2-fluoro-4-octoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-fluoro-4-octoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a bromine atom, a fluorine atom, and an octoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-octoxybenzene typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Bromo-2-fluoro-4-octoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions (NO₂⁺) or sulfonyl chlorides (SO₂Cl).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium diisopropylamide (LDA) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; chlorosulfonic acid (HSO₃Cl) for sulfonation.
Oxidation and Reduction: Potassium permanganate (KMnO₄) for oxidation; lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
科学的研究の応用
1-Bromo-2-fluoro-4-octoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 1-Bromo-2-fluoro-4-octoxybenzene depends on its specific application
Covalent Bond Formation: The bromine and fluorine atoms can participate in covalent bond formation with nucleophiles or electrophiles, leading to the modification of target molecules.
Hydrophobic Interactions: The octoxy group can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, influencing the compound’s biological activity.
Aromatic Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the octoxy group, making it less hydrophobic and potentially less bioactive.
1-Bromo-2-fluorobenzene: Similar in structure but lacks the octoxy group, resulting in different chemical and physical properties.
2-Bromo-4-fluoro-1-iodobenzene: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness
1-Bromo-2-fluoro-4-octoxybenzene is unique due to the presence of the octoxy group, which imparts hydrophobicity and can enhance its interactions with biological membranes and hydrophobic pockets in proteins. This makes it a valuable compound for developing bioactive molecules and materials with specific properties .
特性
分子式 |
C14H20BrFO |
|---|---|
分子量 |
303.21 g/mol |
IUPAC名 |
1-bromo-2-fluoro-4-octoxybenzene |
InChI |
InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-12-8-9-13(15)14(16)11-12/h8-9,11H,2-7,10H2,1H3 |
InChIキー |
ZNJCWEYACQAENB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



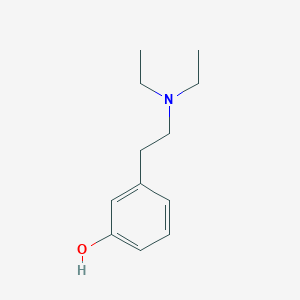
![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

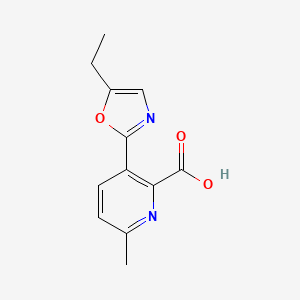
![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
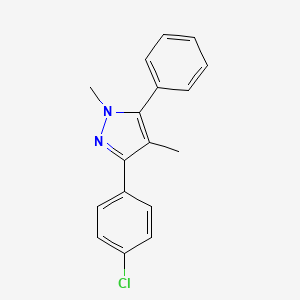
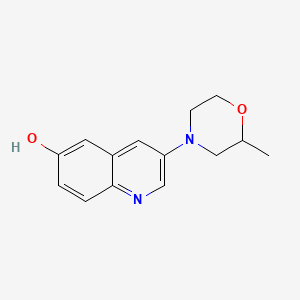
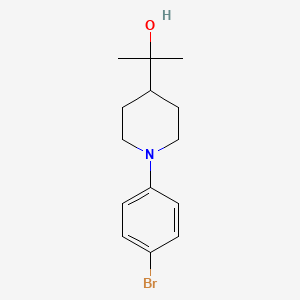
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
